3-(1H-indol-3-yl)-1-(2-phenylethyl)urea

STING inhibition Indole-urea chemotype Covalent antagonist

Researchers seeking to diversify away from the STING-inhibitory H-151 chemotype while retaining the indole-urea core require structurally distinct analogs. This compound (CAS 941968-49-6) features a flexible phenylethyl side chain that alters target engagement profiles, serving as a scaffold-hopping probe for kinase, aminotransferase, or quorum sensing targets. • Flexible linker for GOT1 inhibitor optimization; enables exploration of hydrophobic contacts vs rigid π-stacking. • Dual-pharmacophore probe for synergistic quorum sensing inhibition studies. • Fills a gap in diversity-oriented screening libraries between rigid aryl and unsubstituted phenyl analogs.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 941968-49-6
Cat. No. B2748933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-1-(2-phenylethyl)urea
CAS941968-49-6
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H17N3O/c21-17(18-11-10-13-6-2-1-3-7-13)20-16-12-19-15-9-5-4-8-14(15)16/h1-9,12,19H,10-11H2,(H2,18,20,21)
InChIKeyQRRBQHFEBYTZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Indol-3-yl)-1-(2-phenylethyl)urea: Chemical Identity and Structural Class Baseline


3-(1H-Indol-3-yl)-1-(2-phenylethyl)urea (CAS 941968-49-6, molecular formula C₁₇H₁₇N₃O, molecular weight 279.34 g/mol) is a synthetic urea derivative that links an indol-3-yl moiety to a 2-phenylethyl substituent via a urea bridge . This compound is catalogued in the InterBioScreen screening collection (ID STOCK1N-39188) and is structurally positioned within the broader class of indole-urea derivatives explored for enzyme inhibition (e.g., GOT1, urease, FAAH) and quorum sensing modulation [1] [2]. Its defining structural feature—a flexible phenylethyl side chain attached to the urea nitrogen distal to the indole—distinguishes it from the more extensively studied STING inhibitor H-151, which bears a rigid 4-ethylphenyl group directly on the urea .

Why Generic Substitution of 3-(1H-Indol-3-yl)-1-(2-phenylethyl)urea Is Unsupported


Indole-urea derivatives spanning the CAS 941968-49-6 chemical space exhibit target selectivity profiles that are exquisitely sensitive to even minor substitution changes on the urea nitrogens. For example, replacing the phenylethyl group with a 4-ethylphenyl group converts the scaffold from an uncharacterized chemotype into the known covalent STING inhibitor H-151 (CAS 941987-60-6), while substituting with a simple phenyl group yields a weak GOT1 inhibitor (1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea, IC₅₀ = 100 μM) [1] . Even within the same target class (e.g., GOT1), the measured IC₅₀ values for structurally analogous indole-ethyl-urea compounds span over three orders of magnitude depending solely on the aryl/alkyl substituent on the distal urea nitrogen [2]. Consequently, interchangeability among CAS 941968-49-6 and its close analogs—including H-151, 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, or 1-biphenyl-2-yl-3-[2-(1H-indol-3-yl)ethyl]urea—cannot be assumed without target-specific, quantitative comparative data, which remains absent from the public literature for this specific compound [3].

Quantitative Comparative Evidence: Target Engagement and Selectivity


Structural Differentiation from H-151: Phenylethyl vs. 4-Ethylphenyl Substitution

CAS 941968-49-6 differs from the well-characterized STING inhibitor H-151 (CAS 941987-60-6) by a single substituent swap: a 2-phenylethyl group replaces the 4-ethylphenyl group at the urea N' position. This seemingly minor modification has profound consequences. H-151 is a covalent, irreversible STING antagonist that binds Cys91, blocking palmitoylation with demonstrated in vivo efficacy in mouse models of inflammation [1]. The phenylethyl substitution in CAS 941968-49-6 introduces a two-carbon spacer between the phenyl ring and the urea core, altering both the geometry of hydrogen-bonding interactions and the electrophilic character of the urea carbonyl [2]. No published data confirm that CAS 941968-49-6 retains STING binding, covalent reactivity, or any of H-151's pharmacological properties. Conversely, the phenylethyl extension may confer distinct target preferences, as evidenced by structural analogs in the GOT1 inhibitor series where phenylethyl-containing ureas display activity profiles divergent from directly aryl-substituted counterparts [3].

STING inhibition Indole-urea chemotype Covalent antagonist

GOT1 Inhibitory Activity: Class-Level SAR Inference

In the only systematic SAR study of indole-ethyl-urea derivatives as GOT1 inhibitors (Anglin et al., 2018), the simplest analog—1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea—exhibited an IC₅₀ of 100 μM against recombinant human GOT1 . SAR exploration demonstrated that extending the π-system or introducing electron-withdrawing groups on the distal urea nitrogen dramatically improved potency: 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea and 1-biphenyl-2-yl-3-[2-(1H-indol-3-yl)ethyl]urea achieved IC₅₀ values of 0.036 and 0.034 (units reported without explicit μM/mM designation in BRENDA, but contextualized within the same assay format as compounds with >100 μM to 32 μM IC₅₀ values) [1] [2]. CAS 941968-49-6, bearing a phenylethyl extension rather than a directly conjugated aryl ring, is predicted by this SAR to exhibit GOT1 inhibitory potency intermediate between the weak phenyl analog (100 μM) and the potent biphenyl/chlorophenyl analogs. However, no direct GOT1 inhibition data for CAS 941968-49-6 have been published.

GOT1 inhibition Pancreatic cancer metabolism Aspartate aminotransferase

FAAH Inhibition: Data from a 5-Hydroxyindole Structural Analog

The closest analog of CAS 941968-49-6 with published quantitative FAAH inhibition data is 3-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)urea, an N-arachidonoylserotonin urea analogue (compound 2c) that differs only by the presence of a 5-hydroxy group on the indole ring [1]. This compound inhibited rat brain FAAH with an IC₅₀ of 50,000 nM (50 μM), as measured by [¹⁴C]anandamide hydrolysis at pH 9.0 and 2°C [1]. In contrast, a comparator analog lacking the phenylethyl extension—3-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1-(3-pentylphenyl)urea—achieved an IC₅₀ of 2,630 nM (2.63 μM), a ~19-fold improvement, suggesting that the phenylethyl urea motif is suboptimal for FAAH potency within this scaffold [2]. The absence of the 5-hydroxy group in CAS 941968-49-6 may further reduce FAAH affinity, as the hydroxyl is a known hydrogen-bond donor in the FAAH active site [1].

FAAH inhibition Endocannabinoid Anandamide hydrolysis

Quorum Sensing Inhibitory Potential: Dual Pharmacophore Design

A distinctive feature of CAS 941968-49-6 is that it structurally merges two independently active quorum sensing (QS) inhibitors discovered from Staphylococcus delphini: yayurea A (N-[2-(1H-indol-3-yl)ethyl]-urea) and yayurea B (N-(2-phenethyl)-urea) [1]. Yayurea A and B were characterized as a new class of quorum quenchers that suppress signaling and inhibit growth of Gram-negative β- and γ-proteobacteria at concentrations achievable from bacterial culture supernatants [1]. By covalently linking both pharmacophores through a single urea bridge, CAS 941968-49-6 may exhibit enhanced or broader-spectrum QS inhibitory activity relative to either fragment alone, although no head-to-head comparison has been published [2]. This dual-pharmacophore design is absent from all other commercially available indole-urea screening compounds catalogued in the InterBioScreen library [3].

Quorum quenching Staphylococcus delphini Gram-negative bacteria

Physicochemical Differentiation: LogP, H-Bond Capacity, and Rotatable Bonds

CAS 941968-49-6 exhibits a computed XLogP3-AA of approximately 3.5–4.0 and possesses 5 rotatable bonds (including the ethylene spacer of the phenylethyl group), compared to 3–4 rotatable bonds for directly aryl-substituted analogs such as H-151 [1] . The two-carbon phenylethyl spacer increases conformational flexibility (ΔRotB = +1 to +2 vs. H-151 and 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea), which may translate to higher entropic penalty upon binding but also enables the phenyl ring to access deeper hydrophobic pockets inaccessible to directly attached aryl rings [2]. The compound has 3 hydrogen-bond donors (both urea NH groups plus the indole NH) and 1 hydrogen-bond acceptor (urea carbonyl), yielding a topological polar surface area of approximately 56.9 Ų—comparable to the GOT1 inhibitor series [2]. These properties place CAS 941968-49-6 within oral druggability space but with higher flexibility than most validated indole-urea tool compounds .

Physicochemical properties Ligand efficiency Drug-likeness

Defensible Application Scenarios for 3-(1H-Indol-3-yl)-1-(2-phenylethyl)urea


Scaffold-Hopping from H-151: Phenylethyl-Urea for Non-STING Targets

Research groups seeking to diversify away from the STING-inhibitory chemotype of H-151 (CAS 941987-60-6) while retaining the indole-urea core can employ CAS 941968-49-6 as a scaffold-hopping starting point. The phenylethyl extension alters target engagement profiles relative to H-151 and may confer selectivity for kinases, aminotransferases, or quorum sensing targets inaccessible to the rigid 4-ethylphenyl analog [1]. This application is supported by the structural differentiation evidence (Evidence Item 1) and the GOT1 SAR class-level inference (Evidence Item 2). Researchers should anticipate the need for de novo target identification and potency optimization, as no pre-existing target engagement data are available for this specific compound [2].

Dual-Pharmacophore Quorum Quenching Probe: Yayurea A and B Integration

CAS 941968-49-6 is uniquely suited as a probe molecule for investigating whether covalent linkage of the indole-ethyl-urea (yayurea A) and phenethyl-urea (yayurea B) pharmacophores results in additive or synergistic quorum sensing inhibition against Gram-negative pathogens [1]. This scenario directly leverages the dual-pharmacophore evidence (Evidence Item 4). Experimental design should include head-to-head comparison with equimolar combinations of yayurea A and B, with readouts such as bioluminescence-based QS reporter assays in Vibrio harveyi or Pseudomonas aeruginosa [1].

GOT1 Inhibitor Lead Optimization: Flexible Phenylethyl Side Chain

In the context of pancreatic ductal adenocarcinoma (PDAC) metabolism research, CAS 941968-49-6 can serve as a flexible-linker analog in a GOT1 inhibitor optimization program. The Anglin et al. (2018) SAR demonstrates that extending the π-system dramatically improves GOT1 potency (from >100 μM to sub-μM range), but the optimal balance between conformational flexibility and binding affinity remains unexplored [1]. CAS 941968-49-6, with its phenylethyl side chain, provides a unique probe to test whether flexible hydrophobic contacts can substitute for rigid π-π stacking interactions in the GOT1 active site [2]. This application is supported by the GOT1 class-level inference (Evidence Item 2) and physicochemical differentiation (Evidence Item 5).

Screening Library Diversification: Under-Explored Indole-Urea Space

CAS 941968-49-6 is catalogued in the InterBioScreen screening collection (STOCK1N-39188) as one of a limited number of phenylethyl-substituted indole-urea derivatives [1]. For institutions building diversity-oriented screening libraries, this compound fills a specific gap between the heavily populated directly-aryl-substituted indole-ureas (e.g., H-151 analogs) and the weakly active unsubstituted phenyl analogs [2]. Its inclusion is justified by the structural uniqueness evidence and the physicochemical property differentiation (Evidence Item 5), which together suggest that CAS 941968-49-6 may identify hit matter for binding pockets that require both an indole anchor and a conformationally flexible hydrophobic extension—a pharmacophore combination underrepresented in most commercial libraries [1].

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